Methyl 4-ethynyl-3-(2,2,2-trifluoroethoxy)benzoate
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Overview
Description
Methyl 4-ethynyl-3-(2,2,2-trifluoroethoxy)benzoate is an organic compound with the molecular formula C12H9F3O3 This compound is characterized by the presence of an ethynyl group and a trifluoroethoxy group attached to a benzoate ester
Preparation Methods
The synthesis of Methyl 4-ethynyl-3-(2,2,2-trifluoroethoxy)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethynylbenzoic acid and 2,2,2-trifluoroethanol.
Esterification: The 4-ethynylbenzoic acid is esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 4-ethynylbenzoate.
Trifluoroethoxylation: The methyl 4-ethynylbenzoate is then reacted with 2,2,2-trifluoroethanol under basic conditions, typically using a base like potassium carbonate, to introduce the trifluoroethoxy group, yielding this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 4-ethynyl-3-(2,2,2-trifluoroethoxy)benzoate undergoes various types of chemical reactions:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Coupling Reactions: The ethynyl group can undergo coupling reactions such as the Sonogashira coupling to form carbon-carbon bonds with aryl or vinyl halides in the presence of palladium catalysts.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), bases (e.g., potassium carbonate), and palladium catalysts for coupling reactions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-ethynyl-3-(2,2,2-trifluoroethoxy)benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of Methyl 4-ethynyl-3-(2,2,2-trifluoroethoxy)benzoate involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in covalent bonding with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Methyl 4-ethynyl-3-(2,2,2-trifluoroethoxy)benzoate can be compared with similar compounds such as:
Methyl 4-ethynylbenzoate: Lacks the trifluoroethoxy group, making it less lipophilic and potentially less bioactive.
Methyl 4-(2,2,2-trifluoroethoxy)benzoate: Lacks the ethynyl group, reducing its ability to participate in certain coupling reactions.
Ethyl 4-ethynyl-3-(2,2,2-trifluoroethoxy)benzoate: Similar structure but with an ethyl ester instead of a methyl ester, which can affect its reactivity and physical properties.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 4-ethynyl-3-(2,2,2-trifluoroethoxy)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3O3/c1-3-8-4-5-9(11(16)17-2)6-10(8)18-7-12(13,14)15/h1,4-6H,7H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNKRJZKGNRLQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C#C)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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